1-[4-(4-Aminophenyl)piperazin-1-yl]ethanone
Overview
Description
1-[4-(4-Aminophenyl)piperazin-1-yl]ethanone is a heterocyclic compound with the molecular formula C12H17N3O and a molecular weight of 219.28 g/mol . This compound is characterized by the presence of a piperazine ring substituted with an aminophenyl group and an ethanone moiety. It is commonly used as a building block in the synthesis of various pharmaceuticals and organic compounds .
Biochemical Analysis
Biochemical Properties
1-[4-(4-Aminophenyl)piperazin-1-yl]ethanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with efflux transporters such as Mrp4, which affects its accumulation in cells . Additionally, it may interact with enzymes involved in metabolic pathways, influencing the overall biochemical processes within the cell .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in macrophages, this compound accumulates significantly and affects the intracellular environment . These interactions can lead to changes in cell function, including alterations in metabolic activity and gene expression patterns .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, potentially inhibiting or activating enzymes. This binding can lead to changes in gene expression and subsequent cellular responses . The compound’s interaction with efflux transporters like Mrp4 also plays a crucial role in its molecular mechanism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Long-term studies have shown that its effects on cellular function can vary, with potential degradation products influencing the overall outcome . These temporal changes are crucial for understanding the compound’s behavior in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects . Understanding the dosage threshold is essential for determining the compound’s safety and efficacy in potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions can affect the overall metabolic state of the cell, leading to changes in cellular function and activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments . Understanding these transport mechanisms is crucial for predicting the compound’s behavior in biological systems.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence the compound’s activity and function within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(4-Aminophenyl)piperazin-1-yl]ethanone typically involves the reaction of 4-aminophenylpiperazine with acetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction can be represented as follows:
4-Aminophenylpiperazine+Acetyl chloride→this compound+HCl
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1-[4-(4-Aminophenyl)piperazin-1-yl]ethanone undergoes various chemical reactions, including:
Substitution: The aminophenyl group can undergo electrophilic aromatic substitution reactions with halogens, nitro groups, or other electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
1-[4-(4-Aminophenyl)piperazin-1-yl]ethanone has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-[4-(4-Aminophenyl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural modifications . For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites .
Comparison with Similar Compounds
1-[4-(3-Aminophenyl)piperazin-1-yl]ethanone: Similar structure with the amino group in the meta position.
1-[4-(4-Fluorophenyl)piperazin-1-yl]ethanone: Contains a fluorine atom instead of an amino group.
1-[4-(4-Chlorophenyl)piperazin-1-yl]ethanone: Contains a chlorine atom instead of an amino group.
Uniqueness: 1-[4-(4-Aminophenyl)piperazin-1-yl]ethanone is unique due to the presence of the aminophenyl group, which imparts specific chemical reactivity and biological activity.
Properties
IUPAC Name |
1-[4-(4-aminophenyl)piperazin-1-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-10(16)14-6-8-15(9-7-14)12-4-2-11(13)3-5-12/h2-5H,6-9,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFVUJJNEILZYJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90352984 | |
Record name | 1-[4-(4-Aminophenyl)piperazin-1-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90352984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92394-00-8 | |
Record name | 1-[4-(4-Aminophenyl)piperazin-1-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90352984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[4-(4-aminophenyl)piperazin-1-yl]ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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